molecular formula C13H17BrClNO2 B13507791 Tert-butyl 4-bromo-2-chlorophenethylcarbamate

Tert-butyl 4-bromo-2-chlorophenethylcarbamate

Cat. No.: B13507791
M. Wt: 334.63 g/mol
InChI Key: QMJZCOICUUDMQL-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated phenyl derivative. One common method is the reaction of tert-butyl carbamate with 4-bromo-2-chlorophenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, bases like cesium carbonate.

Major Products:

  • Substituted phenyl derivatives.
  • Biaryl compounds from Suzuki coupling.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
  • Applied in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate largely depends on its application. In Suzuki coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form biaryl products . The presence of the BOC protection group enhances its stability and reactivity in these reactions.

Comparison with Similar Compounds

Uniqueness:

  • The combination of the tert-butyl group, carbamate moiety, and substituted phenyl ring makes tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate unique in its reactivity and potential applications.
  • The presence of both bromine and chlorine substituents on the phenyl ring provides additional sites for functionalization and derivatization.

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromo-2-chlorophenyl)ethyl]carbamate

InChI

InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

QMJZCOICUUDMQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

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